Lipophilicity Modulation: XLogP3 Comparison with 3‑Methyl Analog
The lipophilicity of the target compound (XLogP3 = 0.9) is significantly reduced relative to the 3‑methyl analog (XLogP3 = 1.2). This 0.3 log unit decrease, attributable to the electron‑withdrawing nature of the CF₃ group, predicts enhanced aqueous solubility and reduced passive membrane permeability [1][2]. In CNS drug discovery, a logP below 1.0 is often favorable for limiting non‑specific binding and improving oral bioavailability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 360-80-5): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = –0.3 (target is less lipophilic) |
| Conditions | Computed by PubChem using XLogP3 algorithm (May 2026 release) |
Why This Matters
Procurement decisions for lead‑optimization programs should consider that the 3‑CF₃ compound offers a distinct lipophilicity profile, potentially reducing logP‑driven toxicity risks compared to the 3‑methyl analog.
- [1] PubChem Compound Summary for CID 10422299, 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] PubChem Compound Summary for CID 21829532, 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide. National Center for Biotechnology Information. Retrieved May 2026. View Source
